Ethyl imidazo[1,2-b]pyridazine-6-carboxylate
Description
Ethyl imidazo[1,2-b]pyridazine-6-carboxylate is a fused bicyclic heteroaromatic compound featuring an imidazole ring fused to a pyridazine ring at the [1,2-b] position. This structural motif allows for versatile functionalization at the 3-, 6-, and 7-positions, making it a valuable scaffold in medicinal chemistry and drug discovery . The compound is synthesized via condensation reactions of substituted pyridazines with haloacetaldehyde derivatives or transition-metal-catalyzed cross-coupling reactions, which are well-developed due to the scaffold's pharmacological relevance . Its ester group at the 6-position enhances reactivity for further derivatization, such as hydrolysis to carboxylic acids or amidation .
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
ethyl imidazo[1,2-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-3-4-8-10-5-6-12(8)11-7/h3-6H,2H2,1H3 |
InChI Key |
AXZMCILAWZAEKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN2C=CN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme and Conditions
One of the most established methods involves the condensation of 2-aminopyridine derivatives with ethyl 2-bromoacetoacetate, which acts as a β-ketoester electrophile. The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon adjacent to the bromine, followed by cyclization to form the imidazo[1,2-b]pyridazine ring system.
- Starting materials: 2-aminopyridine, ethyl 2-bromoacetoacetate
- Solvent: Ethanol (96%)
- Temperature: Reflux (~78 °C)
- Reaction time: Approximately 6 hours
- Work-up: Cooling, evaporation of excess ethanol, extraction with ether-water, drying, and crystallization
- Yield: Around 45% isolated yield reported for related imidazo[1,2-a]pyridine esters, which can be adapted for imidazo[1,2-b]pyridazine analogs.
Mechanistic Insights
The reaction mechanism involves:
- Initial nucleophilic substitution of bromine by the amino group
- Intramolecular cyclization to form the imidazo ring fused to the pyridazine
- Ester functionality remains intact at the 6-position, allowing further functionalization if needed
One-Pot Microwave-Assisted Intramolecular SNAr Cyclization
Novel Green Synthesis Protocol
A recent advancement in the synthesis of benzoimidazo[1,2-b]pyridazines, structurally related to this compound, employs a one-pot intramolecular nucleophilic aromatic substitution (SNAr) under microwave irradiation using water as a green solvent.
- Reactants: 3-oxo-2-arylhydrazonopropanals with ortho-fluorine substituents and active methylene compounds such as ethyl cyanoacetate
- Conditions: Microwave irradiation at 125 °C for 15 minutes
- Additives: Sodium acetate or ammonium acetate to facilitate cyclization
- Yields: High yields between 89-99%
- Advantages: Eco-friendly solvent system, rapid reaction time, and high regioselectivity confirmed by X-ray crystallography
Reaction Optimization Data
| Parameter | Condition | Result |
|---|---|---|
| Solvent | Water/AcONa | High yield, green chemistry |
| Heating mode | Microwave (250 W, 125 °C, 15 min) | Superior to conventional heat |
| Additives | Sodium acetate | Promotes cyclization |
| Substrate scope | 31 examples with various substituents | Broad applicability |
This method is highly relevant for the synthesis of ethyl imidazo[1,2-b]pyridazine derivatives due to its efficiency and sustainability.
Synthesis via Hydrazide Intermediates and Subsequent Cyclization
Hydrazide Route
Another approach involves the preparation of hydrazide intermediates from imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, followed by cyclization with suitable ketones or aldehydes to form the fused imidazo ring system.
- Step 1: Preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide by reaction of the corresponding ester with hydrazine hydrate
- Step 2: Condensation of hydrazide with ketones under acidic reflux conditions in ethanol to form hydrazones
- Step 3: Cyclization under reflux with heating in dry benzene using Dean-Stark apparatus to remove water, yielding the imidazo ring system
- Yields: Moderate to good depending on substrates and conditions
This method is versatile for introducing various substituents on the ring system and can be adapted for the synthesis of this compound analogs.
Summary Table of Preparation Methods
Research Findings and Notes
- The microwave-assisted one-pot synthesis represents a significant improvement in terms of reaction time, yield, and environmental impact compared to classical reflux methods.
- The cyclization of 2-aminopyridine with ethyl 2-bromoacetoacetate remains a foundational synthetic route, especially for initial compound libraries.
- Hydrazide-based methods offer flexibility for structural diversification but may require longer reaction times and careful purification.
- Structural confirmation and regioselectivity in these syntheses are routinely verified by spectroscopic methods (NMR, IR, MS) and X-ray crystallography.
- Reaction optimization often involves solvent choice, temperature control, and use of additives such as sodium acetate to facilitate cyclization and improve yields.
Chemical Reactions Analysis
Ester Hydrolysis and Decarboxylation
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Subsequent decarboxylation can occur under thermal or catalytic conditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | Imidazo[1,2-b]pyridazine-6-carboxylic acid | 75–85% | |
| Basic Hydrolysis | NaOH (aq.), 80°C | Sodium carboxylate derivative | 90% | |
| Decarboxylation | Pyridine, Cu powder, 150°C | Imidazo[1,2-b]pyridazine | 60% |
This reactivity is critical for generating intermediates for pharmaceuticals, as carboxylate derivatives often exhibit enhanced solubility or binding affinity.
Nucleophilic Substitution at the Heterocycle
The electron-deficient pyridazine ring facilitates nucleophilic substitution, particularly at positions activated by the adjacent nitrogen atoms:
-
Amination : Reaction with ammonia or amines under catalytic conditions introduces amino groups.
-
Halogenation : Chlorination or bromination occurs via electrophilic aromatic substitution (EAS) using reagents like NBS or SOCl₂ .
Example :
Cycloaddition and Ring Expansion
The imidazo-pyridazine system participates in [3+2] cycloadditions with dipolarophiles like nitrones or azides. These reactions expand the heterocyclic framework, which is valuable in medicinal chemistry .
Mechanistic Insight :
-
Generation of a nitrile ylide intermediate via thermal activation.
-
Cycloaddition with azides forms triazole-fused derivatives .
Coordination Chemistry
The nitrogen atoms in the heterocycle act as ligands for metal ions, forming complexes with catalytic or therapeutic applications:
| Metal Ion | Coordination Site | Application | Reference |
|---|---|---|---|
| Cu(II) | Pyridazine N1 | Anticancer agents | |
| Fe(III) | Imidazole N3 | Catalytic oxidation |
These complexes are characterized by UV-Vis and X-ray crystallography .
Functionalization via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) modifies the heterocycle at specific positions:
| Position | Coupling Partner | Catalyst | Product | Yield |
|---|---|---|---|---|
| C3 | Arylboronic acid | Pd(PPh₃)₄ | C3-arylated derivative | 70% |
| C7 | Alkenes | Pd(OAc)₂ | Alkenylated analogue | 55% |
Comparative Reactivity with Analogues
The reactivity of Ethyl imidazo[1,2-b]pyridazine-6-carboxylate differs from structurally similar compounds:
Biological Activity Modulation
Derivatives synthesized via these reactions exhibit varied bioactivity:
Scientific Research Applications
Ethyl imidazo[1,2-b]pyridazine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl imidazo[1,2-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved may include signal transduction pathways, where the compound modulates the activity of kinases or other signaling proteins .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
Compounds like Methyl 6-(4-((4-methoxybenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate () differ in their fused ring system (imidazo[1,2-a]pyridine vs. imidazo[1,2-b]pyridazine). This structural variation alters electronic properties and binding interactions. For example:
- Melting Points : Imidazo[1,2-a]pyridine derivatives (e.g., compound 10u) exhibit higher melting points (~287°C) compared to typical imidazo[1,2-b]pyridazines (~170–175°C) .
- Synthetic Accessibility : Imidazo[1,2-a]pyridines often require Pd-catalyzed Suzuki couplings for functionalization, whereas imidazo[1,2-b]pyridazines utilize more diverse methods, including copper-catalyzed reactions .
Imidazo[4,5-c]pyridazine and Imidazo[4,5-d]pyridazine
These isomers (Fig. 2 in ) share the same heterocyclic components but differ in nitrogen atom positioning. They are less explored due to synthetic challenges, with fewer reported pharmacological applications compared to imidazo[1,2-b]pyridazines .
Substituent Modifications
Halogenated Derivatives
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate (): The chloro substituent at the 6-position increases electrophilicity, enabling nucleophilic aromatic substitution. This derivative shows ~60–88% structural similarity to the parent compound .
- Methyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate : Replacing the ethyl ester with a methyl group reduces molecular weight (225.63 vs. 177.16 g/mol) and alters solubility .
Ester vs. Amide Derivatives
- Ethyl 6-methylsulfanyl-2-phenylimidazo[1,2-b]pyrazole-7-carboxylate (): Sulfur substitution at the 6-position enhances π–π stacking interactions, as evidenced by crystal structure analysis (3.643 Å centroid distance) .
- N-Methyl-6-(2-phenylpyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide (): Amidation of the ester group improves metabolic stability, with a 62% yield in methylamine substitution reactions .
Key Physicochemical Properties
Biological Activity
Ethyl imidazo[1,2-b]pyridazine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on enzyme inhibition, antiparasitic properties, and potential applications in treating various diseases.
Chemical Structure and Properties
This compound features a unique heterocyclic structure that contributes to its biological activity. The compound's structure can be represented as follows:
- Chemical Formula : C10H10N2O2
- Molecular Weight : 194.20 g/mol
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor for various kinases, which are crucial in many signaling pathways related to cancer and inflammation. Key findings include:
- Kinase Inhibition : The compound has shown inhibitory effects on several kinases such as BCL-ABL and VEGF receptor kinases, making it a candidate for cancer therapy .
- Selectivity : Studies have demonstrated that modifications to the imidazo[1,2-b]pyridazine scaffold can enhance selectivity for specific kinase targets while reducing off-target effects .
Antiparasitic Activity
The compound has been evaluated for its antiparasitic properties against pathogens like Entamoeba histolytica and Trichomonas vaginalis. Notable findings include:
- Activity Against Resistant Strains : In vitro studies demonstrated that this compound exhibits significant activity against metronidazole-resistant strains of these parasites .
- Mechanism of Action : The proposed mechanism involves interference with cellular processes critical for parasite survival, although further studies are required to elucidate the exact pathways involved.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties:
- Inflammation Models : In animal models of inflammation, the compound exhibited a reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Basic: What synthetic methodologies are commonly employed for preparing ethyl imidazo[1,2-b]pyridazine-6-carboxylate?
The synthesis typically involves condensation reactions between substituted pyridazines and electrophilic reagents (e.g., haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate) to form the imidazo[1,2-b]pyridazine core . Transition-metal-catalyzed cross-coupling reactions (e.g., copper or palladium catalysts) are increasingly used to introduce substituents at specific positions. For example, palladium-catalyzed Suzuki-Miyaura couplings can attach aryl groups to the heterocycle, enhancing structural diversity for biological testing .
Advanced: How can researchers optimize transition-metal catalysts for synthesizing derivatives with improved regioselectivity?
Catalyst optimization involves screening ligands (e.g., acetylacetonate or hexafluoroacetylacetonate) to stabilize metal intermediates and enhance selectivity. For copper-catalyzed reactions, ligand choice impacts reaction efficiency and byproduct formation. Palladium-based systems (e.g., Pd(PPh₃)₄) paired with tailored bases (e.g., K₂CO₃) in anhydrous solvents (DMF or THF) can improve yields in aryl-aryl bond formations . Kinetic studies and DFT calculations may further elucidate mechanistic pathways to refine catalyst design.
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Structural elucidation requires a combination of:
- NMR spectroscopy (¹H/¹³C, DEPT, and 2D COSY/HSQC) to confirm regiochemistry and substituent orientation.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- X-ray crystallography to resolve ambiguous stereochemistry, as demonstrated in related imidazo[1,2-a]pyridine derivatives .
- IR spectroscopy to identify carbonyl (C=O) and ester (C-O) functional groups.
Advanced: How should researchers address contradictions in reported biological activities of imidazo[1,2-b]pyridazine derivatives?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, enzyme isoforms) or compound purity. To resolve these:
- Perform dose-response studies across multiple models (e.g., kinase inhibition assays against Haspin vs. CDK isoforms) .
- Validate purity via HPLC (>95%) and exclude off-target effects using counter-screening assays.
- Compare pharmacokinetic properties (e.g., solubility, metabolic stability) to contextualize in vitro vs. in vivo results .
Basic: What therapeutic applications are associated with this compound derivatives?
These compounds are explored as:
- Kinase inhibitors : Haspin inhibitors for oncology (EP4363420) .
- Antiplasmodial agents : Derivatives show sub-micromolar activity against Plasmodium falciparum .
- Antiviral/anticonvulsant precursors : Structural analogs of imidazo[1,2-a]pyridines exhibit activity in early-stage studies .
Advanced: What challenges arise in crystallizing imidazo[1,2-b]pyridazine derivatives for X-ray analysis?
Crystallization difficulties often stem from:
- Flexible ester groups : Use bulky substituents (e.g., phenyl rings) to enhance lattice stability.
- Solvent selection : Recrystallization in ethyl acetate or acetonitrile improves crystal quality .
- Polymorphism : Screen multiple solvent systems and cooling rates to isolate stable polymorphs.
Basic: How to design experiments for evaluating kinase inhibition efficacy?
- In vitro assays : Use recombinant kinases (e.g., Haspin) with ATP-competitive luminescent assays (ADP-Glo™).
- Selectivity profiling : Test against a panel of 50+ kinases (e.g., CDKs, MAPKs) to identify off-target effects .
- Structure-activity relationship (SAR) : Synthesize analogs with modifications at the 3- and 6-positions to map pharmacophore requirements .
Advanced: What methodological considerations are critical for scaling up synthesis from milligram to gram scale?
- Catalyst loading : Reduce Pd/Cu catalyst concentrations (e.g., from 5 mol% to 1 mol%) to minimize costs.
- Solvent sustainability : Replace DMF with cyclopentyl methyl ether (CPME) for greener processes.
- Purification : Transition from column chromatography to recrystallization or centrifugal partition chromatography (CPC) for efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
